molecular formula C7H13NO3 B12976939 methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate

methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate

Cat. No.: B12976939
M. Wt: 159.18 g/mol
InChI Key: KEHBEQIHIQDWIT-SRQIZXRXSA-N
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Description

Methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which includes three contiguous stereocenters. It is often used as a building block in the synthesis of more complex molecules due to its versatile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the asymmetric reduction of a suitable precursor, such as a pyrrolidine derivative, using chiral catalysts. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as Takemoto’s thiourea catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors and optimized catalytic systems to ensure high yield and enantioselectivity. The use of micro- and mesoporous aluminosilicates as catalysts has been reported to be effective in the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and enzymes, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral pyrrolidine derivatives and esters with hydroxyl and methyl groups. Examples include:

  • (2S,3R,4S)-4-hydroxy-3-methylpyrrolidine-2-carboxylate
  • (2R,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate

Uniqueness

Methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its three contiguous stereocenters make it a valuable intermediate in the synthesis of complex molecules with high enantioselectivity .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C7H13NO3/c1-4-5(9)3-8-6(4)7(10)11-2/h4-6,8-9H,3H2,1-2H3/t4-,5+,6+/m1/s1

InChI Key

KEHBEQIHIQDWIT-SRQIZXRXSA-N

Isomeric SMILES

C[C@@H]1[C@H](CN[C@@H]1C(=O)OC)O

Canonical SMILES

CC1C(CNC1C(=O)OC)O

Origin of Product

United States

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